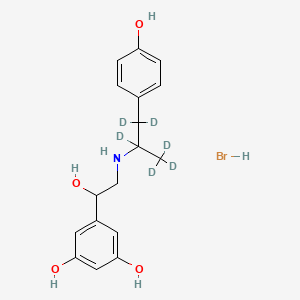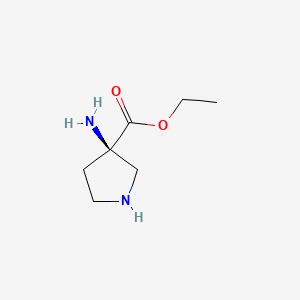
Fenoterol-d6 Hydrobromide
Übersicht
Beschreibung
Fenoterol-d6 Hydrobromide: is a deuterium-labeled analogue of fenoterol hydrobromide. It is a selective beta-2 adrenergic receptor agonist primarily used as a bronchodilator. The compound is often utilized in scientific research due to its stable isotope labeling, which aids in the study of pharmacokinetics and metabolic profiles.
Wirkmechanismus
Target of Action
Fenoterol-d6 Hydrobromide primarily targets the Beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial smooth muscle tone and lung function .
Mode of Action
As a Beta-2 adrenergic receptor agonist, this compound interacts with its targets by binding to these receptors, leading to their activation . This activation causes relaxation of bronchial smooth muscle, resulting in bronchodilation and increased bronchial airflow .
Biochemical Pathways
The activation of Beta-2 adrenergic receptors by this compound leads to a cascade of biochemical reactions. These reactions involve the conversion of ATP to cyclic AMP (cAMP) via the enzyme adenylate cyclase. The increase in cAMP levels results in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, especially from mast cells .
Pharmacokinetics
It is known that fenoterol is rapidly absorbed following oral ingestion or inhalation and is then conjugated primarily with sulphuric acid in humans . The metabolism of this compound occurs in the liver .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of bronchial smooth muscle, leading to bronchodilation . This results in increased bronchial airflow, thereby alleviating symptoms associated with conditions such as asthma and chronic obstructive airway disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. For example, the risk or severity of adverse effects can be increased when Fenoterol is combined with certain other drugs . Additionally, the patient’s physiological condition, such as liver function, can also impact the drug’s metabolism and efficacy .
Biochemische Analyse
Biochemical Properties
Fenoterol-d6 Hydrobromide, like its parent compound Fenoterol, acts as a beta-2 adrenergic agonist . It interacts with beta-2 adrenergic receptors, which are proteins located in the lungs . The interaction between this compound and these receptors leads to relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow .
Cellular Effects
This compound has a significant impact on various types of cells, particularly those in the lungs. By binding to beta-2 adrenergic receptors, it causes relaxation of bronchial smooth muscle cells . This leads to bronchodilation, which helps alleviate symptoms of asthma and other obstructive airway diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to beta-2 adrenergic receptors . This binding stimulates these receptors, leading to a cascade of intracellular events that ultimately result in the relaxation of bronchial smooth muscle . This mechanism is crucial for its role as a bronchodilator .
Temporal Effects in Laboratory Settings
Its parent compound, Fenoterol, is known to have a rapid onset of action, with about 60% of the maximum response reached within a few minutes after inhalation .
Metabolic Pathways
This compound is likely to follow similar metabolic pathways as Fenoterol. Fenoterol is rapidly absorbed following oral ingestion or inhalation and is then primarily conjugated with sulfuric acid .
Subcellular Localization
Given its role as a beta-2 adrenergic agonist, it is likely that it localizes to the cell membrane where the beta-2 adrenergic receptors are located .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fenoterol-d6 Hydrobromide involves the incorporation of deuterium atoms into the fenoterol hydrobromide molecule. The process typically starts with the preparation of deuterated precursors, followed by a series of chemical reactions to introduce the deuterium atoms at specific positions in the molecule. The final step involves the formation of the hydrobromide salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to achieve the desired isotopic labeling.
Analyse Chemischer Reaktionen
Types of Reactions: Fenoterol-d6 Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under mild conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Fenoterol-d6 Hydrobromide is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of fenoterol in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Used as a reference standard in the development of new beta-2 adrenergic receptor agonists.
Respiratory Research: Employed in studies related to asthma, chronic bronchitis, and other obstructive airway diseases.
Vergleich Mit ähnlichen Verbindungen
Fenoterol Hydrobromide: The non-deuterated version of Fenoterol-d6 Hydrobromide.
Salbutamol: Another beta-2 adrenergic receptor agonist used as a bronchodilator.
Terbutaline: A beta-2 adrenergic receptor agonist with similar bronchodilatory effects.
Uniqueness: this compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The stable isotope labeling allows for precise tracking and quantification in biological systems, making it a valuable tool in scientific research.
Eigenschaften
IUPAC Name |
5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-hydroxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H/i1D3,6D2,11D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZRQMALQBXAIQ-JOJSIGTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747782 | |
| Record name | 5-(1-Hydroxy-2-{[1-(4-hydroxyphenyl)(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286129-04-1 | |
| Record name | 5-(1-Hydroxy-2-{[1-(4-hydroxyphenyl)(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Methylbenz[a]anthracene-d3](/img/structure/B588285.png)



